

The Aryl Hydrocarbon Receptor: A Master Regulator of Intestinal Homeostasis

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Compound of Interest

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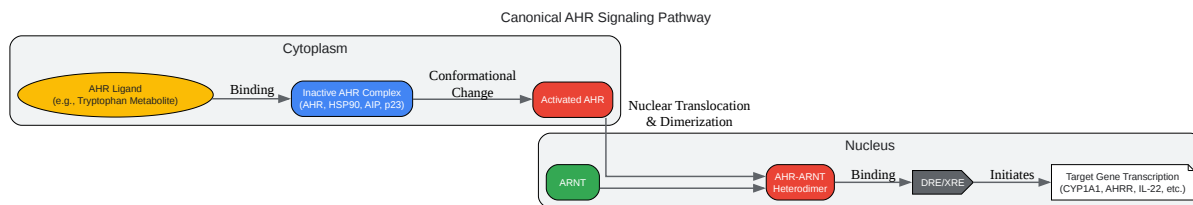
Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that functions as a critical environmental sensor at mucosal surfaces.[1] Historically studied in the context of toxicology, AHR has emerged as a pivotal regulator of intestinal homeostasis, orchestrating a complex interplay between the host immune system, the intestinal epithelium, and the gut microbiota.[2] AHR activation by a diverse array of ligands—derived from diet, microbial metabolism, and endogenous sources—is essential for maintaining intestinal barrier integrity, shaping immune responses, and protecting against pathogenic insults and inflammatory diseases.[3][4] Dysregulation of the AHR signaling pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer.[2][5] This technical guide provides an in-depth overview of the molecular mechanisms, cell-specific functions, and quantitative impacts of AHR in the gut. It includes detailed experimental protocols for studying AHR function and summarizes key data in a structured format to facilitate further research and therapeutic development.

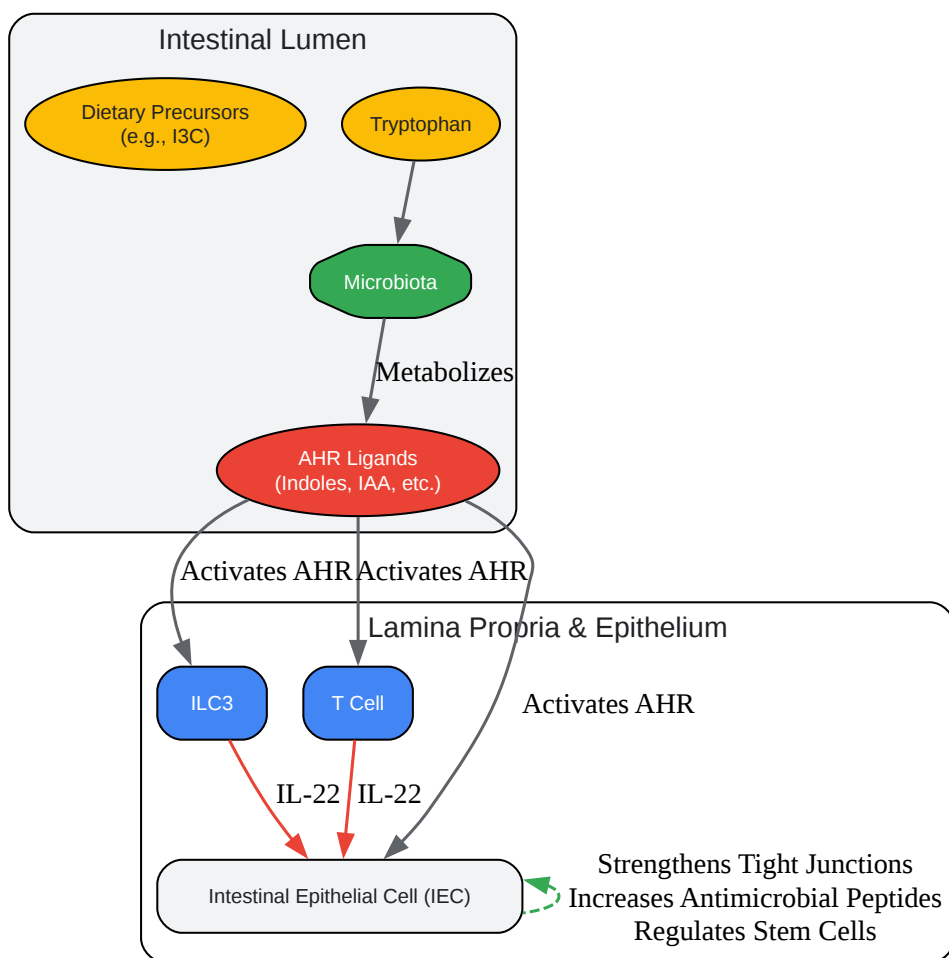
The Canonical AHR Signaling Pathway

The AHR is a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors. [6] In its inactive state, AHR resides in the cytoplasm, complexed with chaperone proteins including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP or XAP2), and p23.[2]

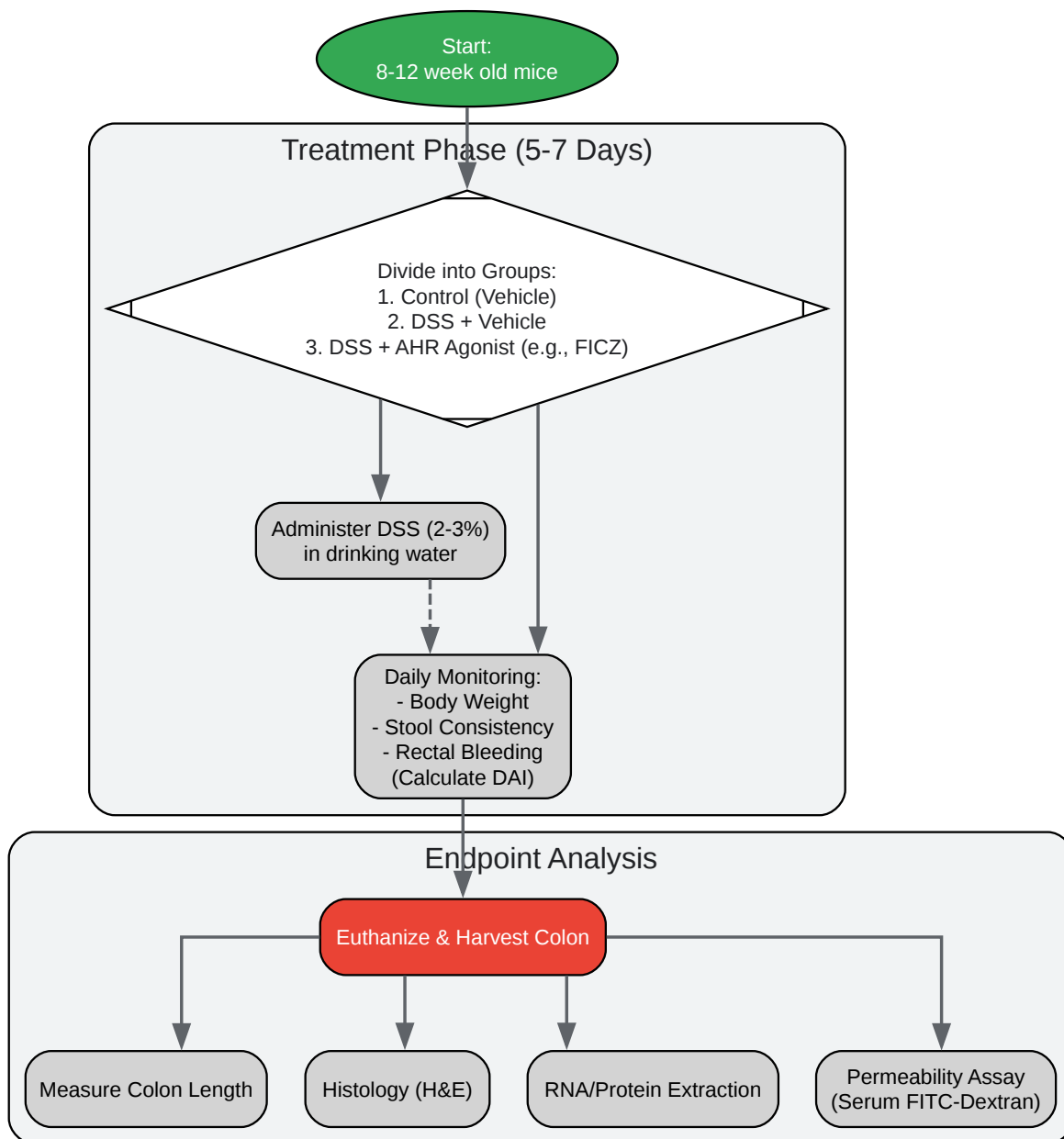
Upon binding to a ligand, AHR undergoes a conformational change, leading to the dissociation of the chaperone complex and its translocation into the nucleus.^[4] In the nucleus, AHR heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.^[6] Key AHR target genes involved in intestinal homeostasis include the cytochrome P450 family member CYP1A1 (which metabolizes AHR ligands in a negative feedback loop), the AHR Repressor (AHRR), and cytokines such as Interleukin-22 (IL-22).^{[2][7]}



AHR integrates signals from diet and microbiota to coordinate immune and epithelial responses.



Workflow for DSS-Induced Colitis Model

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